molecular formula C9H10BrN3O B13671754 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine

Cat. No.: B13671754
M. Wt: 256.10 g/mol
InChI Key: PCXJVDNGQNFSSE-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

    Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and reduction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H10BrN3O/c1-14-7-2-8(10)9-6(3-11)4-12-13(9)5-7/h2,4-5H,3,11H2,1H3

InChI Key

PCXJVDNGQNFSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)CN)C(=C1)Br

Origin of Product

United States

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